molecular formula C20H15Cl2N5O4 B2829031 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 904275-54-3

2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Katalognummer: B2829031
CAS-Nummer: 904275-54-3
Molekulargewicht: 460.27
InChI-Schlüssel: RHURZFDUNIMAFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a structurally sophisticated purine-based compound recognized for its potent and dual inhibitory activity against key kinase families. It functions as a multi-targeted agent, primarily inhibiting Cyclin-dependent kinases (CDKs) and CDC-like kinases (CLKs). By targeting CDKs, this compound can induce cell cycle arrest and apoptosis in proliferating cells, providing a valuable tool for investigating oncogenic signaling pathways and anti-cancer strategies . Concurrently, its inhibition of CLKs, which are crucial regulators of serine/arginine-rich (SR) protein phosphorylation, allows researchers to probe the intricate mechanisms of pre-mRNA splicing. Dysregulation of splicing is implicated in various cancers and neurological disorders, making this compound particularly significant for studying diseases like spinal muscular atrophy and certain cancers characterized by splicing factor mutations . Its dual-action mechanism offers a unique chemical probe for dissecting the complex interplay between cell cycle control, transcriptional regulation, and RNA processing in disease models.

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O4/c1-30-13-6-4-10(8-14(13)31-2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)11-5-3-9(21)7-12(11)22/h3-8H,1-2H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHURZFDUNIMAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The dichlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant anti-cancer properties. This compound may function as an inhibitor of specific kinases involved in tumor growth and proliferation.

Case Study :
A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential use as a chemotherapeutic agent.

Neuroprotection

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.

Findings :
Research indicates that the compound can inhibit glutamate-induced neurotoxicity by acting on NMDA receptors, which are critical in excitotoxicity associated with neurodegeneration.

Biochemical Probes

Due to its structural features, this compound serves as a valuable biochemical probe for studying purine metabolism and receptor interactions.

Data Table: Summary of Applications

Application AreaMechanism of ActionRelevant Findings
Cancer TherapyInhibition of kinase pathwaysInduces apoptosis in cancer cell lines
NeuroprotectionNMDA receptor modulationReduces glutamate-induced neurotoxicity
Biochemical ProbesInteraction with purine metabolic pathwaysUseful for studying receptor interactions

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with five closely related purine-6-carboxamide derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight Applications/Notes Reference
Target Compound 2,4-Dichlorophenyl 3,4-Dimethoxyphenyl C₂₁H₁₆Cl₂N₅O₅ 504.29 g/mol* Hypothesized use in organic synthesis or drug discovery (inferred from analogs). N/A
9-(3,4-Dimethylphenyl)-8,9-Dihydro-8-Oxo-7H-Purine-6-Carboxamide Unsubstituted 3,4-Dimethylphenyl C₁₄H₁₃N₅O₂ 283.29 g/mol Used in organic synthesis; lacks halogen atoms, reducing lipophilicity.
8,9-Dihydro-2-Methyl-9-(4-Methylphenyl)-8-Oxo-7H-Purine-6-Carboxamide Methyl 4-Methylphenyl C₁₄H₁₃N₅O₂ 283.29 g/mol Commercial availability (Parchem); simpler alkyl groups may enhance metabolic stability.
2-(2,4-Dimethoxyphenyl)-9-(2-Fluorophenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide 2,4-Dimethoxyphenyl 2-Fluorophenyl C₂₀H₁₆FN₅O₅ 449.38 g/mol Custom synthesis offered (Arctom); fluorophenyl group may alter electronic properties.
2-(4-Hydroxyphenylamino)-9-(2-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide 4-Hydroxyphenylamino 2-Methoxyphenyl C₁₉H₁₅N₆O₄ 397.36 g/mol Availability noted (CAS 1022155-73-2); hydroxyl group could improve solubility.

*Calculated based on analogous structures (e.g., ).

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The target compound’s 2,4-dichlorophenyl group increases lipophilicity compared to non-halogenated analogs (e.g., 9-(3,4-dimethylphenyl) derivative ). This may enhance membrane permeability but reduce aqueous solubility.

Bioactivity Implications :

  • Fluorine substituents (e.g., 2-fluorophenyl in ) are electron-withdrawing, which may influence binding affinity to biological targets.
  • The absence of halogen atoms in simpler analogs (e.g., ) suggests these derivatives may prioritize metabolic stability over target engagement.

Synthetic Accessibility :

  • Compounds with alkyl or methoxy groups (e.g., ) are more straightforward to synthesize than those with multiple halogens, as seen in the target compound.

Q & A

Basic: What are the key synthetic strategies for synthesizing this purine derivative, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core followed by sequential substitution reactions to introduce aryl groups. Key steps include:

  • Coupling reactions to attach the 2,4-dichlorophenyl and 3,4-dimethoxyphenyl substituents. These require anhydrous conditions and catalysts like palladium complexes for cross-coupling .
  • Oxidation at the 8-position , often using potassium permanganate or other oxidizing agents under controlled pH (~7–9) and temperature (60–80°C) .
  • Carboxamide introduction via nucleophilic substitution or condensation reactions, requiring polar aprotic solvents (e.g., DMF) and catalysts like HOBt/DCC for activation .
    Critical parameters : Solvent choice (e.g., THF for solubility), inert atmosphere (N₂/Ar) to prevent side reactions, and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • HPLC and LCMS : For assessing purity (>95% typically required) and verifying molecular weight (e.g., LCMS m/z values ).
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect stereochemical anomalies. Aromatic protons in dichlorophenyl and dimethoxyphenyl groups show distinct splitting patterns .
  • X-ray crystallography : Resolves crystal packing and confirms bond lengths/angles, particularly for the purine core (C–N bonds ~1.34 Å, C–C ~1.40 Å) .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group) .

Advanced: How can computational methods streamline reaction design and predict regioselectivity in substituent addition?

Answer:

  • Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity during aryl group coupling. For example, electron-withdrawing substituents (e.g., Cl) may direct electrophilic attacks to specific positions .
  • Machine learning (ML) : Trained on datasets of similar purine derivatives, ML algorithms can optimize solvent/catalyst combinations. ICReDD’s workflow integrates reaction path searches and experimental feedback loops to reduce trial-and-error .
  • Molecular docking : Preliminary screening of binding affinities with biological targets (e.g., kinases) guides synthetic prioritization .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:

  • Dose-response validation : Replicate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) and compare results across cell lines (e.g., HEK293 vs. HeLa) .
  • Structural analogs analysis : Compare activity trends with related compounds (e.g., bromophenyl or ethoxyphenyl derivatives) to identify substituent-specific effects .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability, as hydrophobic substituents (e.g., dichlorophenyl) may reduce aqueous solubility .
  • Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding kinetics and rule off-target effects .

Advanced: What experimental design approaches optimize reaction conditions while minimizing resource expenditure?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, catalyst loading, and solvent ratio. For example, a 3² factorial design can optimize coupling reaction yield with <20 experimental runs .
  • High-throughput screening : Use automated platforms to test reaction conditions in parallel (e.g., varying Pd catalysts for Suzuki-Miyaura coupling) .
  • Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., pH vs. oxidation efficiency) to identify optimal zones .

Advanced: How can researchers elucidate the compound’s mechanism of action when targeting enzymes with overlapping substrate specificities?

Answer:

  • Competitive inhibition assays : Use labeled substrates (e.g., fluorescent ATP analogs for kinase studies) to measure Ki values and confirm direct binding .
  • Site-directed mutagenesis : Modify suspected binding residues (e.g., catalytic lysine in kinases) and compare inhibition profiles .
  • Cryo-EM/X-ray co-crystallization : Resolve ligand-enzyme complexes to identify key interactions (e.g., hydrogen bonds with purine’s N7 position) .
  • Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq) post-treatment reveals downstream effects, distinguishing primary targets from secondary pathways .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenyl group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide .
  • Oxygen exclusion : Seal under vacuum or N₂ to prevent oxidation at the 8-position .
  • Purity checks : Periodic HPLC analysis to detect decomposition products (e.g., free carboxylic acid from hydrolysis) .

Advanced: What strategies mitigate steric hindrance during late-stage functionalization of the purine core?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during substitution reactions .
  • Microwave-assisted synthesis : Enhance reaction rates under high temperatures (100–150°C) to overcome steric barriers .
  • Bulky ligand catalysts : Use Pd(PPh₃)₄ or XPhos in cross-coupling to improve accessibility to hindered positions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.